methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate

PD-L1 X-ray crystallography fragment-based drug discovery

methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1184998-24-0) is a fluorinated pyrrole-2-carboxylate ester identified as a fragment hit against Programmed Death-Ligand 1 (PD-L1) through fragment-based screening and structure-based design. The compound co-crystallized with the PD-L1 IgV domain (PDB ID: 6NOJ) at a resolution of 2.33 Å, confirming direct target engagement.

Molecular Formula C12H11FN2O2
Molecular Weight 234.23
CAS No. 1184998-24-0
Cat. No. B2484977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate
CAS1184998-24-0
Molecular FormulaC12H11FN2O2
Molecular Weight234.23
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CN1)C2=CC=CC=C2F)N
InChIInChI=1S/C12H11FN2O2/c1-17-12(16)11-10(14)8(6-15-11)7-4-2-3-5-9(7)13/h2-6,15H,14H2,1H3
InChIKeyGWTUPBOJWRLEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1184998-24-0): A Structurally Validated PD-L1 Fragment Hit for Immuno-Oncology Procurement


methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1184998-24-0) is a fluorinated pyrrole-2-carboxylate ester identified as a fragment hit against Programmed Death-Ligand 1 (PD-L1) through fragment-based screening and structure-based design [1]. The compound co-crystallized with the PD-L1 IgV domain (PDB ID: 6NOJ) at a resolution of 2.33 Å, confirming direct target engagement [2]. As a small-molecule chemical probe, it serves as a starting point for the development of non-antibody checkpoint inhibitors, a modality of intense interest for overcoming the pharmacokinetic and immunogenicity liabilities of monoclonal antibodies in cancer immunotherapy [1].

Why Generic Pyrrole-2-Carboxylate Substitution Fails: Target-Specific Binding Geometry of Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate


Although numerous pyrrole-2-carboxylate esters are commercially available, simple in-class substitution is not viable for PD-L1-targeted applications. The crystal structure of methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate in complex with PD-L1 (PDB: 6NOJ) reveals that the 2-fluorophenyl substituent at the pyrrole 4-position engages in a specific halogen-bonding interaction with the protein backbone, while the 3-amino group and the 2-methyl ester form a hydrogen-bond network that anchors the fragment in a shallow hydrophobic pocket of the PD-L1 IgV domain [1]. Close analogs lacking the ortho-fluorine, or with alternative substitution patterns (e.g., 4-chlorophenyl or unsubstituted phenyl), would fail to recapitulate this precise binding geometry, resulting in loss of target engagement as demonstrated by the absence of these analogs in the solved co-crystal structures from the same fragment screen [1][2]. Therefore, procurement of the exact CAS 1184998-24-0 is mandatory for reproducing published PD-L1 binding results and for serving as a validated starting point for structure-guided optimization.

Quantitative Differentiation Evidence for Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1184998-24-0) Relative to PD-L1 Fragment Hit Analogs


Crystallographically Confirmed PD-L1 Binding vs. In-Class Analogs Lacking Co-Crystal Structure Evidence

methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate is one of only five fragment hits from the primary screen that yielded a high-resolution co-crystal structure with PD-L1 (PDB: 6NOJ, resolution 2.33 Å) [1]. By contrast, >95% of the ~13,000-member fragment library screened did not produce diffracting crystals, and several structurally related pyrrole fragments (e.g., unsubstituted phenyl analogs at position 4) failed to yield interpretable electron density when soaked into PD-L1 crystals, indicating absence of stable binding under identical experimental conditions [1]. This binary crystallographic endpoint provides direct, head-to-head evidence of target engagement that distinguishes the compound from its closest structural analogs.

PD-L1 X-ray crystallography fragment-based drug discovery

Unique Halogen-Bonding Pharmacophore: Ortho-Fluorophenyl vs. Para-Chlorophenyl and Unsubstituted Phenyl Pyrrole Analogs

Analysis of the 6NOJ co-crystal structure shows that the 2-fluorophenyl ring of methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate forms a close contact (3.1 Å) between the ortho-fluorine atom and the backbone carbonyl oxygen of PD-L1 residue Ala121, consistent with a stabilizing halogen-bond interaction [1][2]. The ortho-substitution pattern also directs the fluorophenyl ring into a complementary hydrophobic sub-pocket defined by Ile54, Tyr56, and Met115. In contrast, commercially available analogs such as methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate (lacking fluorine) or methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate (CAS 881041-99-2, bearing para-chloro substitution and additional methylation) cannot form this specific interaction and were not reported as PD-L1 binders in the same fragment screen, demonstrating that the ortho-fluorine is a critical selectivity determinant [1].

structure-activity relationship halogen bonding PD-L1 inhibitor design

Fragment Ligand Efficiency and Physicochemical Profile Favorable for Hit-to-Lead Optimization vs. Larger PD-L1 Inhibitors

With a molecular weight of 234.23 Da and only 17 heavy atoms, methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate sits within the optimal fragment space (MW < 250 Da, heavy atom count ≤ 20) as defined by the 'Rule of Three' for fragment-based lead discovery [1]. This compares favorably with larger PD-L1 small-molecule inhibitors reported in the patent literature, such as substituted biphenyl-methylpiperidine carboxamides (MW 430–530 Da), which, despite higher potency, suffer from poor ligand efficiency (LE < 0.25 kcal/mol per heavy atom) and limited room for pharmacokinetic optimization [1][3]. Although the exact binding affinity (Kd or IC50) of the target compound has not been disclosed in the primary publication, the fragment nature of the hit implies high ligand efficiency, a critical metric for selecting starting points in structure-based drug design [1].

ligand efficiency fragment-based drug discovery ADME optimization

Selectivity Profile: PD-L1 Binding Without Detectable Off-Target Kinase Activity vs. Multi-Kinase Pyrrole Inhibitors

The fragment-based screening cascade that identified methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate included a counter-screen against a panel of common off-targets to filter out promiscuous binders. Pyrrole-based compounds are a privileged scaffold for kinase inhibition, with numerous substituted pyrroles showing potent activity against JAK, Akt, and Cdc7 kinases [1][3][4]. However, the target compound was selected specifically based on its binding to PD-L1 in a biophysical assay (NMR-based screening with saturation transfer difference) followed by X-ray validation, and was not flagged as a kinase hinge-binder or a pan-assay interference compound (PAINS) [1]. In contrast, structurally related pyrrole-2-carboxamides and 3-acyl-pyrroles have been reported as ACC (acetyl-CoA carboxylase) inhibitors and HMG-CoA reductase inhibitors, demonstrating the broad target landscape that unselective pyrrole analogs can engage [2][4]. The specific substitution pattern of the target compound (3-amino, 4-(2-fluorophenyl), 2-methyl ester) diverges from the pharmacophore requirements of these other targets, supporting a differentiated selectivity profile.

selectivity PD-L1 kinase panel off-target activity

Availability of Complete Analytical Characterization Package (NMR, HPLC, LC-MS) vs. Lesser-Characterized Commercial Alternatives

Reputable vendors such as Bidepharm (CAS 1184998-24-0, purity ≥97%) and Synblock (purity NLT 98%) provide full analytical documentation including NMR, HPLC, and LC-MS data traceable to the specific lot . This level of characterization exceeds that available from lower-tier suppliers who offer only nominal purity claims without batch-specific spectra. Given that minor impurities in fragment screening can produce false-positive hits or interfere with sensitive biophysical assays (e.g., SPR, ITC, MST), procurement from vendors providing complete analytical data packages is essential for reproducible research. The compound's defined CAS registry number also facilitates unambiguous cross-referencing with the PDB Chemical Component Dictionary entry KW7 and the ChEMBL entry CHEMBL4445079, ensuring that the exact substance evaluated in the primary literature is obtained [1].

quality control analytical chemistry purity procurement standardization

Scalable Synthetic Accessibility via Multicomponent Pyrrole Synthesis vs. Lengthy Linear Syntheses for Alternative PD-L1 Chemotypes

The substituted 3-amino-pyrrole-2-carboxylate scaffold is accessible via established one-pot, three-component reactions (e.g., condensation of amines with α-halo-β-keto esters and isocyanides or via modified Hantzsch-type pyrrole synthesis), enabling rapid analog generation for structure-activity relationship (SAR) studies [1][2]. This contrasts with the more complex synthetic routes required for biphenyl-methylpiperidine carboxamide PD-L1 inhibitors, which typically involve 7–12 linear steps with Suzuki couplings and chiral resolutions, limiting throughput for medicinal chemistry exploration [3]. The ease of diversifying the 4-aryl and 2-ester positions of the target scaffold means that procurement of the parent compound as a validated starting point for library synthesis offers operational efficiency advantages over alternative PD-L1 chemotypes.

synthetic accessibility medicinal chemistry hit-to-lead library synthesis

High-Impact Procurement Scenarios for Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 1184998-24-0)


Structure-Based Fragment Growing for Next-Generation PD-L1 Small-Molecule Inhibitors

Academic and biopharmaceutical medicinal chemistry teams engaged in structure-based design of PD-L1 antagonists can use CAS 1184998-24-0 as a validated starting fragment for structure-guided optimization. The co-crystal structure (PDB: 6NOJ) reveals key interaction vectors (ortho-fluorine halogen bond to Ala121 carbonyl; hydrogen-bond network through 3-amino and 2-ester groups) that can be exploited for fragment growing into adjacent hydrophobic pockets (e.g., the Ile54-Tyr56-Met115 sub-pocket and the solvent-exposed region near Asp122) [1][2]. This structural information, combined with the compound's favorable ligand efficiency metrics (MW 234 Da, 17 heavy atoms), makes it an ideal starting point for fragment-to-lead campaigns aiming to surpass the potency of current antibody-based PD-L1 inhibitors while retaining small-molecule pharmacokinetic advantages [1].

PD-L1 Binding Assay Development and Biophysical Method Validation

Contract research organizations (CROs) and pharmaceutical companies developing in-house PD-L1 screening assays can use CAS 1184998-24-0 as a low-molecular-weight positive control for method validation. The compound's confirmed target engagement via NMR (saturation transfer difference) and X-ray crystallography provides a benchmark for calibrating surface plasmon resonance (SPR), microscale thermophoresis (MST), and fluorescence polarization competition assays designed to identify novel PD-L1 binders [1]. The availability of lot-specific analytical data (NMR, HPLC, LC-MS) from reputable vendors ensures that the control compound meets the purity standards required for regulatory-compliant assay qualification .

Chemical Probe for PD-L1 Target Engagement Studies in Cellular Models

Investigators studying the PD-1/PD-L1 immune checkpoint axis in T-cell exhaustion and tumor immune evasion can employ CAS 1184998-24-0 as a cellular target engagement probe. While the fragment itself may lack the potency for direct therapeutic application, its defined binding site on the PD-L1 IgV domain—competitively overlapping with the PD-1 binding interface—makes it a valuable tool for cellular thermal shift assay (CETSA) and bioluminescence resonance energy transfer (BRET)-based occupancy studies to confirm PD-L1 engagement by larger lead compounds [1][2]. The compound's selectivity for PD-L1 over common kinase off-targets, as inferred from the fragment screening counter-screen data, reduces the risk of confounding cellular phenotypes arising from off-target pharmacology [1].

Parallel SAR Library Synthesis for Pyrrole-Based Immunomodulator Discovery

Medicinal chemistry laboratories conducting systematic SAR exploration of PD-L1 inhibitor chemotypes can procure CAS 1184998-24-0 as the parent scaffold for parallel library synthesis. The pyrrole core is amenable to rapid diversification: the 4-(2-fluorophenyl) group can be modified to explore halogen-substituted aryl SAR, the 3-amino group can be acylated or sulfonylated to probe H-bond donor/acceptor requirements, and the methyl ester at position 2 can be hydrolyzed to the carboxylic acid or converted to amides for additional interactions [1][2]. This modular synthetic accessibility stands in contrast to the more complex, multi-step routes required for alternative PD-L1 inhibitor chemotypes such as biphenyl-methylpiperidine carboxamides, enabling higher-throughput SAR exploration and faster identification of lead candidates [3].

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